1-(cyclohexylmethyl)-4-piperidinecarboxamide
Description
1-(Cyclohexylmethyl)-4-piperidinecarboxamide is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a cyclohexylmethyl group and a carboxamide functional group
Properties
IUPAC Name |
1-(cyclohexylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETBEQZQPPCSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256796 | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-18-8 | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylmethyl)-4-piperidinecarboxamide typically involves the reaction of cyclohexylmethylamine with 4-piperidone followed by the introduction of a carboxamide group. One common method includes:
Cyclohexylmethylamine and 4-piperidone Reaction: This step involves the nucleophilic addition of cyclohexylmethylamine to 4-piperidone under controlled conditions, often in the presence of a suitable solvent like ethanol or methanol.
Formation of Carboxamide: The intermediate product is then reacted with a carboxylating agent such as phosgene or carbonyldiimidazole to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)-4-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(cyclohexylmethyl)-4-piperidinecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins. The carboxamide group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex and modulating biological activity.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-piperidone: Similar structure but lacks the carboxamide group.
1-(Cyclohexylmethyl)-4-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1-(Cyclohexylmethyl)-4-piperidinecarboxylate: An ester derivative of the compound.
Uniqueness: 1-(Cyclohexylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of a cyclohexylmethyl group and a carboxamide functional group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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